5-(Tetrahydro-2H-thiopyran-4-yl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(Tetrahydro-2H-thiopyran-4-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a tetrahydrothiopyran ring fused to a thiadiazole ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of 5-(Tetrahydro-2H-thiopyran-4-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of tetrahydrothiopyran derivatives with thiadiazole precursors. One common method includes the cyclization of appropriate thiourea derivatives under specific conditions to form the thiadiazole ring. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
5-(Tetrahydro-2H-thiopyran-4-yl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine or thiadiazole ring, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
5-(Tetrahydro-2H-thiopyran-4-yl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in antimicrobial and antifungal research.
Mechanism of Action
The mechanism of action of 5-(Tetrahydro-2H-thiopyran-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit the growth of microorganisms by interfering with their metabolic processes. The compound may bind to enzymes or other proteins, disrupting their normal function and leading to cell death. In anticonvulsant applications, it may modulate neurotransmitter activity in the brain, reducing the frequency and severity of seizures .
Comparison with Similar Compounds
5-(Tetrahydro-2H-thiopyran-4-yl)-1,3,4-thiadiazol-2-amine can be compared with other similar compounds such as:
Tert-butyl (tetrahydro-2H-thiopyran-4-yl)carbamate: This compound also contains a tetrahydrothiopyran ring but differs in its functional groups and overall structure.
5-(Tetrahydro-2H-thiopyran-4-yl)-1H-indole: Another compound with a tetrahydrothiopyran ring, but with an indole moiety instead of a thiadiazole ring.
The uniqueness of this compound lies in its specific combination of the tetrahydrothiopyran and thiadiazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11N3S2 |
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Molecular Weight |
201.3 g/mol |
IUPAC Name |
5-(thian-4-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H11N3S2/c8-7-10-9-6(12-7)5-1-3-11-4-2-5/h5H,1-4H2,(H2,8,10) |
InChI Key |
WUEXTADTZFLIGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1C2=NN=C(S2)N |
Origin of Product |
United States |
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